molecular formula C6H13ClO B13320992 Propane, 1-(1-chloroethoxy)-2-methyl- CAS No. 19865-33-9

Propane, 1-(1-chloroethoxy)-2-methyl-

Cat. No.: B13320992
CAS No.: 19865-33-9
M. Wt: 136.62 g/mol
InChI Key: WZABHPRWXNNDOG-UHFFFAOYSA-N
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Description

Propane, 1-(1-chloroethoxy)-2-methyl- is a useful research compound. Its molecular formula is C6H13ClO and its molecular weight is 136.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19865-33-9

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-(1-chloroethoxy)-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-5(2)4-8-6(3)7/h5-6H,4H2,1-3H3

InChI Key

WZABHPRWXNNDOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)Cl

Origin of Product

United States

Structural Classification and General Chemical Significance Within Ether and Halogenated Organic Chemistry

Propane (B168953), 1-(1-chloroethoxy)-2-methyl- is structurally classified as an α-chloro ether. ontosight.ai This classification is defined by the presence of a chlorine atom and an ether oxygen atom bonded to the same carbon atom. wikipedia.org This specific arrangement of functional groups imparts a high degree of reactivity to the molecule, distinguishing it from other ethers and alkyl halides where the halogen and oxygen functionalities are not geminal.

In the broader landscape of organic chemistry, ethers are often recognized for their relative stability and are commonly used as solvents. However, the introduction of a halogen atom on the α-carbon dramatically alters this characteristic, transforming the molecule into a potent electrophile and an effective alkylating agent. wikipedia.org Halogenated organic compounds, in general, are pivotal intermediates in synthesis due to the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions. ontosight.ai The combination of these two functionalities in a single molecule, as seen in Propane, 1-(1-chloroethoxy)-2-methyl-, creates a highly useful and reactive species for constructing more complex molecular architectures. wikipedia.orgca.gov

Chemical and Physical Properties of Propane, 1-(1-chloroethoxy)-2-methyl-
PropertyValue
Molecular FormulaC6H13ClO nih.gov
Molecular Weight136.62 g/mol nih.gov
IUPAC Name1-(1-chloroethoxy)-2-methylpropane nih.gov
CAS Number19865-33-9 lookchem.com
Synonyms1-chloroethyl isobutyl ether; 1-chloro-1-isobutoxy-ethane lookchem.com

Research Trajectory and Contributions to Synthetic Methodology

The research trajectory of α-chloro ethers as a class has been centered on their utility as versatile reagents in synthetic organic chemistry. orgsyn.org These compounds are valuable as intermediates in the synthesis of a wide array of other chemicals, including pharmaceuticals and agrochemicals. ontosight.ai Their primary contribution to synthetic methodology lies in their role as potent electrophiles for the introduction of functionalized alkyl groups.

One of the significant applications of α-chloro ethers is in the protection of alcohols and other functional groups containing active hydrogens. orgsyn.org For instance, compounds like chloromethyl methyl ether (CMME) are used to introduce the methoxymethyl (MOM) protecting group, a common strategy in multi-step organic synthesis. wikipedia.org By analogy, Propane (B168953), 1-(1-chloroethoxy)-2-methyl- can be envisioned as a reagent for the introduction of the 1-(2-methylpropoxy)ethyl (or isobutoxyethyl) group, which could serve a similar protective function.

Furthermore, the reactivity of the C-Cl bond in α-chloro ethers allows them to participate in a variety of nucleophilic substitution reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental aspect of building molecular complexity. While specific, high-profile synthetic methodologies may not be named after this particular compound, its utility is representative of the broader class of α-chloro ethers which are foundational reagents in the synthetic chemist's toolbox. researchgate.net

Computed Properties of Propane, 1-(1-chloroethoxy)-2-methyl-
DescriptorValue
XLogP3-AA2.5 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass136.0654927 Da nih.gov
Monoisotopic Mass136.0654927 Da nih.gov

Strategic Importance of the Bifunctional Nature for Chemical Transformations

Nucleophilic Substitution Reactions at the Halogenated Center

The halogenated carbon in Propane, 1-(1-chloroethoxy)-2-methyl- is a prime site for nucleophilic substitution. The adjacent ether oxygen atom plays a crucial role in stabilizing a positive charge on this carbon, making the compound particularly reactive towards substitution reactions. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the former being strongly favored due to the electronic stabilization provided by the oxygen atom.

Reaction Kinetics and Rate Determining Steps

The kinetics of nucleophilic substitution for Propane, 1-(1-chloroethoxy)-2-methyl- are best understood by comparing the SN1 and SN2 pathways.

SN1 Mechanism: This pathway involves a two-step process. odinity.com The first and rate-determining step is the unimolecular dissociation of the chlorine atom to form a resonance-stabilized oxocarbenium ion intermediate. youtube.comwikipedia.org The rate of this step is dependent only on the concentration of the substrate. youtube.commsu.edu

Rate Law: Rate = k[Propane, 1-(1-chloroethoxy)-2-methyl-]

SN2 Mechanism: This mechanism is a single, concerted step where the nucleophile attacks the carbon center at the same time as the chlorine atom departs. libretexts.org The reaction rate depends on the concentrations of both the substrate and the nucleophile. libretexts.org

Rate Law: Rate = k[Propane, 1-(1-chloroethoxy)-2-methyl-][Nucleophile]

While the halogenated carbon is secondary, which can undergo SN2 reactions, the strong electronic stabilization favoring the SN1 intermediate makes the SN2 pathway less likely.

Kinetic ParameterSN1 MechanismSN2 Mechanism
MolecularityUnimolecular (rate-determining step) youtube.comBimolecular libretexts.org
Rate LawRate = k[Substrate] msu.eduRate = k[Substrate][Nucleophile] libretexts.org
Rate Determining StepFormation of oxocarbenium ion youtube.comConcerted nucleophilic attack and leaving group departure libretexts.org
Effect of Nucleophile Conc.No effect on rate msu.eduRate is directly proportional libretexts.org

Influence of Nucleophile and Solvent on Reactivity and Selectivity

The choice of nucleophile and solvent has a profound impact on the outcome of substitution reactions involving Propane, 1-(1-chloroethoxy)-2-methyl-.

Influence of Nucleophile: For the favored SN1 pathway, the reaction rate is independent of the nucleophile's strength or concentration. odinity.commsu.edu Therefore, even weak nucleophiles such as water and alcohols can react effectively through solvolysis. msu.edu In contrast, an SN2 reaction would require a strong nucleophile to facilitate the displacement of the chloride ion. odinity.comlibretexts.org

Influence of Solvent: The solvent plays a critical role, particularly in SN1 reactions. ucalgary.ca

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids possess O-H or N-H bonds and are capable of hydrogen bonding. ucalgary.cachemistrysteps.com They strongly promote SN1 reactions by stabilizing both the departing chloride anion and the oxocarbenium ion intermediate through solvation. blogspot.comyoutube.com This lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. youtube.com

Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF lack acidic protons and cannot act as hydrogen bond donors. ucalgary.ca These solvents are ideal for SN2 reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively "naked" and highly reactive. chemistrysteps.comblogspot.com In an SN1 reaction, they are less effective at stabilizing the ionic intermediates compared to protic solvents.

The dramatic effect of solvent polarity on SN1 reaction rates is illustrated by the relative rates of solvolysis for tert-butyl chloride, a model SN1 substrate.

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Acetic Acid6Polar Protic1
Methanol33Polar Protic4
Water78Polar Protic150,000

Data adapted from studies on t-butyl chloride solvolysis. ucalgary.ca

Stereochemical Course of Substitution Pathways

The halogenated carbon in Propane, 1-(1-chloroethoxy)-2-methyl- is a chiral center. Consequently, the stereochemical outcome of a substitution reaction provides insight into the operative mechanism.

SN1 Pathway: This mechanism proceeds through a planar, achiral oxocarbenium ion intermediate. oregonstate.edu The subsequent attack by the nucleophile can occur with equal probability from either face of the plane. This leads to the formation of a nearly 1:1 mixture of enantiomers, a process known as racemization. oregonstate.edu

SN2 Pathway: This pathway involves a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This forces the stereochemistry at the carbon center to flip, resulting in an inversion of configuration. oregonstate.edu

Given the high likelihood of an SN1 mechanism for Propane, 1-(1-chloroethoxy)-2-methyl-, reactions starting with a single enantiomer are expected to yield a racemic product.

Cleavage Reactions of the Ether Linkage

While generally stable, the C-O-C ether bond can be cleaved under specific, often harsh, conditions. wikipedia.org

Acid-Catalyzed Ether Cleavage Mechanisms

Ethers can be cleaved when heated with strong acids, most commonly concentrated hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves two key steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com

The nature of this second step (SN1 or SN2) depends on the structure of the groups attached to the oxygen. For Propane, 1-(1-chloroethoxy)-2-methyl-, the two carbons are the primary carbon of the isobutyl group and the secondary carbon of the 1-chloroethyl group.

An SN1 cleavage is unlikely as neither side can form a particularly stable carbocation.

An SN2 cleavage is more probable. The nucleophilic attack will occur at the less sterically hindered carbon atom. masterorganicchemistry.com In this case, the attack would likely occur at the primary carbon of the isobutyl group.

The predicted products of cleavage with HI would therefore be isobutyl iodide and 1-chloroethanol . The latter is an unstable halohydrin that would likely decompose to acetaldehyde (B116499) and hydrogen chloride.

Reductive and Oxidative Ether Cleavage Studies

Direct cleavage of the ether C-O bond through general reduction or oxidation is less common for simple aliphatic ethers compared to acid-catalyzed methods.

Reductive Cleavage: Methods such as catalytic hydrogenation or dissolution of metals are generally ineffective for cleaving unactivated aliphatic ethers. These techniques are typically reserved for cleaving benzylic or allylic ethers. No significant reductive cleavage of the ether linkage in Propane, 1-(1-chloroethoxy)-2-methyl- is expected under standard conditions.

Oxidative Cleavage: Oxidative cleavage of ethers does not typically involve the direct scission of the C–O bond. Instead, it often refers to the oxidation of a C–H bond on a carbon atom alpha (adjacent) to the ether oxygen. masterorganicchemistry.com This can lead to the formation of products like esters or lactones. For Propane, 1-(1-chloroethoxy)-2-methyl-, oxidation could potentially occur at the C-H bond of the isobutyl group's methylene (B1212753) (-CH₂-) unit. While specific research on this molecule is limited, such a reaction would be expected to yield the corresponding ester. The presence of the α-chloro group, however, complicates predictions and could lead to alternative reaction pathways.

No Publicly Available Research Found on the Specific Chemical Reactivity of Propane, 1-(1-chloroethoxy)-2-methyl-

Despite a thorough search of available scientific literature and chemical databases, no specific experimental or theoretical data could be located for the chemical reactivity and reaction mechanisms of the compound Propane, 1-(1-chloroethoxy)-2-methyl-.

Consequently, a detailed article focusing solely on the redox chemistry, electrophilic reactions, and advanced mechanistic investigations of this specific molecule cannot be generated at this time. The stringent requirement to adhere strictly to the provided outline for "Propane, 1-(1-chloroethoxy)-2-methyl-" cannot be fulfilled without resorting to speculation based on the reactivity of analogous but distinct chemical structures. Such an approach would not meet the standards of scientific accuracy demanded by the user's request.

The searches for information on "Propane, 1-(1-chloroethoxy)-2-methyl-" did not yield any specific studies detailing its:

Redox Chemistry: No selective oxidation protocols, product distributions, or directed reduction strategies have been documented for this compound.

Electrophilic Reactions and Derivatization: There is no available information on how this molecule behaves in the presence of electrophiles or methods for its derivatization.

Advanced Mechanistic Investigations: No experimental studies aimed at identifying reaction intermediates or quantum chemical analyses of its transition states and reaction pathways appear to have been published.

While general principles of reactivity for the class of compounds known as α-chloro ethers exist, applying these generalities directly to "Propane, 1-(1-chloroethoxy)-2-methyl-" without specific data would be scientifically unsound. The unique substitution pattern of this molecule, featuring an isobutyl group, would likely influence its reactivity in ways that cannot be accurately predicted without dedicated study.

This absence of information highlights a gap in the current body of chemical knowledge. Further experimental and computational research would be necessary to elucidate the chemical behavior of "Propane, 1-(1-chloroethoxy)-2-methyl-" and provide the data required to populate the detailed structural outline requested.

Spectroscopic Analysis in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

NMR spectroscopy would be a primary tool for determining the precise structure of Propane (B168953), 1-(1-chloroethoxy)-2-methyl-. Both ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different protons in the molecule. The chemical shifts, integration values, and multiplicity (splitting patterns) of these signals would help in assigning them to specific protons. For instance, the proton on the carbon bearing both the chlorine and the ether oxygen (the acetal (B89532) proton) would likely appear as a characteristic downfield signal. The isobutyl group would show a distinct set of signals corresponding to its CH, CH₂, and CH₃ groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would indicate the electronic environment of each carbon atom. The carbon attached to the chlorine and oxygen would be significantly deshielded and appear at a lower field.

Reaction Monitoring: NMR spectroscopy could also be employed to monitor reactions involving this compound, for example, by observing the disappearance of reactant signals and the appearance of product signals over time.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
5.5 - 6.0Doublet
3.5 - 3.8Multiplet
1.8 - 2.2Multiplet
0.9 - 1.1Doublet

Note: This table represents hypothetical data for illustrative purposes and is not based on experimental results for Propane, 1-(1-chloroethoxy)-2-methyl-.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy would provide information about the functional groups present and potentially about the conformational isomers of the molecule.

Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, typically in the region of 1000-1300 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, generally between 600-800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C-O-C stretch might be weak in the Raman spectrum, the C-Cl stretch could be more prominent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C-O-C Stretch (Ether)1000 - 1300IR
C-Cl Stretch600 - 800IR, Raman

Note: This table represents expected vibrational frequencies and is not based on experimental data for Propane, 1-(1-chloroethoxy)-2-methyl-.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Complex Mixtures

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

Molecular Ion: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation: The molecule would be expected to fragment in predictable ways. For example, cleavage of the C-Cl bond or the C-O bonds would lead to characteristic fragment ions. Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway.

Integration of Spectroscopic Data with Computational Models

In the absence of extensive experimental data, computational chemistry would be an invaluable tool. ethz.ch Quantum chemical calculations could be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. ethz.ch These theoretical predictions could then be compared with any available experimental data to confirm the structure and to provide a more detailed understanding of the molecule's properties. ethz.ch For instance, density functional theory (DFT) calculations could be used to model the IR spectrum, which could aid in the assignment of experimental vibrational bands.

Computational and Theoretical Studies of Propane, 1 1 Chloroethoxy 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity indices.

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For Propane (B168953), 1-(1-chloroethoxy)-2-methyl-, the HOMO is likely localized around the oxygen and chlorine atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO would be associated with the antibonding orbitals, particularly the σ* orbital of the C-Cl bond, indicating that this bond is the most likely site for nucleophilic attack, leading to cleavage of the chlorine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for Propane, 1-(1-chloroethoxy)-2-methyl- (Note: These are example values for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.)

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Highest Occupied Molecular Orbital
LUMO+1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap10.7Energy difference indicating kinetic stability

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack.

In an ESP map of Propane, 1-(1-chloroethoxy)-2-methyl-, negative potential (red) would be expected around the oxygen and chlorine atoms due to their high electronegativity and lone pairs. Positive potential (blue) would likely be found on the hydrogen atoms and the carbon atom bonded to chlorine. This mapping helps to predict intermolecular interactions and the regioselectivity of reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and the influence of its environment, such as solvent effects. nist.gov

For a flexible molecule like Propane, 1-(1-chloroethoxy)-2-methyl-, which has several rotatable bonds, MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding its average structure and how its shape influences reactivity. Furthermore, by simulating the compound in a solvent like water or an organic solvent, MD can provide insights into solvation energies, the structure of the solvent shell around the molecule, and how the solvent mediates chemical reactions. mdpi.com

Table 2: Example of Conformational Analysis Data from MD Simulations (Note: This table illustrates the type of data obtained from such a study.)

ConformerDihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)Population (%)
Anti1800.0065
Gauche601.235

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. chemicalbook.comnih.gov By developing a mathematical relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and an observed activity, QSAR can predict the properties of new or untested compounds. nih.gov

To understand the reactivity trends of Propane, 1-(1-chloroethoxy)-2-methyl-, a QSAR study could be performed on a series of related chloroalkoxy alkanes. Descriptors such as the partition coefficient (logP), molar refractivity, and electronic parameters derived from DFT calculations would be used to build a model that predicts a specific reactivity parameter, such as the rate constant for a substitution reaction. This allows for systematic analysis of how structural modifications influence reactivity.

Table 3: Hypothetical QSAR Data for a Series of Chloroalkoxy Alkanes

CompoundlogPMolar RefractivityElectronic Parameter (e.g., LUMO energy)Observed Reactivity (log k)Predicted Reactivity (log k)
Propane, 1-(1-chloroethoxy)-2-methyl-2.536.5+1.2-3.5-3.4
1-(1-Chloroethoxy)propane nih.gov2.131.9+1.4-3.8-3.7
1-Chloro-1-methoxy-2-methylpropane frontiersin.org2.231.8+1.3-3.6-3.6

Prediction of Spectroscopic Signatures (e.g., Calculated Vibrational Modes)

Theoretical calculations can predict various spectroscopic signatures, providing a powerful tool for interpreting experimental data. DFT calculations are commonly used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. frontiersin.org By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the molecule.

For Propane, 1-(1-chloroethoxy)-2-methyl-, theoretical vibrational analysis would predict characteristic stretching and bending frequencies for its functional groups. For example, C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region, C-O-C stretching would appear around 1100 cm⁻¹, and the C-Cl stretching mode would be found at lower frequencies, typically in the 600-800 cm⁻¹ range. Comparing calculated spectra with experimental ones can help confirm the compound's structure and conformational state.

Table 4: Representative Calculated Vibrational Frequencies (Note: These are typical frequency ranges for the specified bonds and are illustrative.)

Vibrational ModeFunctional GroupCalculated Frequency Range (cm⁻¹)
C-H Stretch-CH, -CH₂, -CH₃2850 - 3000
C-O-C StretchEther linkage1050 - 1150
C-Cl StretchChloroalkane600 - 800
C-H BendMethylene (B1212753)/Methyl1350 - 1470

Theoretical Insights into Catalytic Processes Involving the Compound

Computational chemistry provides invaluable insights into catalytic reaction mechanisms. For reactions involving Propane, 1-(1-chloroethoxy)-2-methyl-, theoretical studies can be employed to explore potential catalytic pathways, for instance, in dehalogenation reactions or ether cleavage.

By modeling the interaction of the compound with a catalyst (e.g., an enzyme, a metal surface, or a Lewis acid), researchers can map out the entire potential energy surface of the reaction. This allows for the identification of transition states, the calculation of activation energy barriers, and the determination of reaction intermediates. For example, a study on a haloalkane dehalogenase enzyme could elucidate the role of active site residues in stabilizing the transition state for chloride displacement. Similarly, modeling the reaction on a metal oxide surface could reveal the mechanism of catalytic propane dehydrogenation. These theoretical insights are crucial for designing more efficient and selective catalysts.

Applications in Advanced Organic and Material Synthesis

Precursor in the Synthesis of Diverse Ether Architectures

Propane (B168953), 1-(1-chloroethoxy)-2-methyl- serves as a potent precursor for the synthesis of more complex and diverse ether structures. Its utility stems from the high reactivity of the α-chloroether functional group, which makes it an excellent alkylating agent in nucleophilic substitution reactions.

The primary method for this application is the Williamson ether synthesis, a reliable and long-standing method for preparing ethers. wikipedia.org In this reaction, an alcohol is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then readily attacks the electrophilic carbon of Propane, 1-(1-chloroethoxy)-2-methyl-, displacing the chloride leaving group in an SN2 reaction to form a new ether linkage. francis-press.commasterorganicchemistry.com

The general scheme for this reaction is as follows:

Alkoxide Formation: R-OH + Base → R-O⁻

Nucleophilic Attack: R-O⁻ + CH₃CH(Cl)OCH₂CH(CH₃)₂ → R-O-CH(CH₃)OCH₂CH(CH₃)₂ + Cl⁻

This methodology allows for the coupling of the isobutoxyethyl group with a wide array of alcohol-containing molecules, from simple alkanols to complex polyols, phenols, and carbohydrates. The reactivity of α-chloroethers is significantly higher than that of corresponding alkyl chlorides due to the stabilization of the transition state by the adjacent oxygen atom. nih.gov This enhanced reactivity enables the synthesis to proceed under mild conditions, preserving sensitive functional groups elsewhere in the reacting molecules.

PropertyValue
IUPAC Name 1-(1-chloroethoxy)-2-methylpropane
Synonyms 1-chloroethyl isobutyl ether
CAS Number 19865-33-9
Molecular Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol

Utility in Asymmetric Synthesis via Chiral Ligand Formation

The structure of Propane, 1-(1-chloroethoxy)-2-methyl- contains a stereocenter at the carbon atom bonded to both the chlorine and the ether oxygen. Consequently, the compound exists as a racemic mixture of two enantiomers. This inherent chirality makes it a potential building block in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

While specific, documented applications of Propane, 1-(1-chloroethoxy)-2-methyl- in the formation of chiral ligands are not widely reported in the literature, its potential stems from its status as a chiral molecule. Chiral ethers and acetals are integral components of many successful chiral ligands used in asymmetric catalysis. The isobutoxyethyl group could be incorporated into a larger ligand scaffold, where its stereochemistry could influence the spatial arrangement of the ligand around a metal center, thereby directing the stereochemical outcome of a catalyzed reaction.

The synthesis of an enantiomerically pure form of Propane, 1-(1-chloroethoxy)-2-methyl- would be the first critical step for such applications. This could potentially be achieved through chiral resolution of the racemic mixture or by an asymmetric synthesis route. Once obtained in an enantiopure form, it could be reacted with other chiral molecules to build complex ligands designed for specific asymmetric transformations.

Role in Polymer Science as a Cationic Polymerization Initiator

In polymer science, α-chloroethers like Propane, 1-(1-chloroethoxy)-2-methyl- are effective initiators for cationic polymerization, particularly for electron-rich monomers such as vinyl ethers. libretexts.org While the compound is monofunctional and therefore not suitable as a crosslinking agent—which requires at least two reactive sites to bridge polymer chains—it plays a crucial role in initiating the polymerization process itself.

A documented example includes the use of 1-chloroethyl isobutyl ether in combination with a co-initiator like zinc iodide to initiate the polymerization of monomers like 6,8-dioxabicyclo[3.2.1]octane, leading to the formation of degradable polyacetals for biomedical applications.

The initiation mechanism in cationic polymerization involves the generation of a carbocation, which becomes the active species for chain propagation. wikipedia.org When Propane, 1-(1-chloroethoxy)-2-methyl- is used with a Lewis acid co-initiator (e.g., ZnI₂, AlCl₃, BF₃), the Lewis acid facilitates the abstraction of the chloride ion, generating a stabilized oxocarbenium ion. mit.edu

Initiation Step: CH₃CH(Cl)OCH₂CH(CH₃)₂ + Lewis Acid → [CH₃CH-O-CH₂CH(CH₃)₂]⁺[Lewis Acid-Cl]⁻

This resulting carbocation is highly electrophilic and readily attacks the double bond of a vinyl ether monomer, starting the polymer chain growth. This role as a polymerization initiator is critical in synthesizing polymers with specific structures and properties, such as the degradable polyacetals used in polymer therapeutics.

Intermediate in the Development of Agrochemicals and Related Specialty Chemicals

Alkyl halides and their derivatives are fundamental building blocks in the synthesis of a vast range of industrial and specialty chemicals, including agrochemicals such as herbicides and insecticides. ijrpr.comnih.gov Propane, 1-(1-chloroethoxy)-2-methyl- functions as a reactive intermediate that can be used to introduce a specific functional group—the isobutoxyethyl acetal (B89532)—into a larger, more complex molecule designed for biological activity.

The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds with varied structural motifs. The isobutoxyethyl group can modify the physicochemical properties of a parent molecule, such as its lipophilicity, solubility, and metabolic stability, which are critical factors for the efficacy and environmental profile of a herbicide or pesticide. acs.orgacs.org

The synthetic utility of Propane, 1-(1-chloroethoxy)-2-methyl- lies in its ability to alkylate nucleophiles like phenols, amines, or thiols, which are common substructures in bioactive molecules. numberanalytics.com For instance, it could be used to modify a phenolic herbicide, converting the hydroxyl group into an ether. This modification can alter how the molecule interacts with its biological target and how it behaves in the environment.

Building Block for Heterocyclic Compounds and Spiro Derivatives

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as oxygen, nitrogen, or sulfur), are central to medicinal chemistry and material science. The electrophilic nature of Propane, 1-(1-chloroethoxy)-2-methyl- makes it a potential building block for synthesizing certain classes of oxygen-containing heterocycles.

The reactivity of α-chloroethers can be harnessed in cyclization reactions. nih.gov For example, if the compound were used to alkylate a substrate containing a second nucleophilic group, a subsequent intramolecular reaction could lead to the formation of a heterocyclic ring. An example pathway could involve the reaction with a diol, where the initial ether formation is followed by a Lewis acid-catalyzed cyclization to form a substituted dioxane or other oxygen-containing ring system.

While there are no specific, widely-cited examples of this compound being used to create spiro derivatives, its general reactivity as an alkylating agent could theoretically be applied in more complex, multi-step syntheses aiming for such intricate architectures. The synthesis of heterocycles often relies on versatile building blocks that can react predictably with a range of nucleophiles, a role for which Propane, 1-(1-chloroethoxy)-2-methyl- is well-suited. nih.gov

Applications in the Synthesis of Complex Molecules

The utility of Propane, 1-(1-chloroethoxy)-2-methyl- extends to the synthesis of various complex molecules where it serves as a carrier of a protected or masked functional group. The 1-(isobutoxy)ethyl group can be considered a protecting group for an alcohol, or it can be the precursor to a vinyl ether moiety.

A significant application is in the synthesis of specialized polymers for therapeutic use. As previously mentioned, its role as an initiator in the polymerization of cyclic monomers leads to degradable polyacetals. These polymers are designed to be stable at physiological pH but hydrolyze under mildly acidic conditions (such as those found in endosomes or tumor microenvironments), making them suitable for controlled drug delivery systems.

Furthermore, in multi-step organic synthesis, introducing a specific fragment like the isobutoxyethyl group can be a key step in building a larger, architecturally complex molecule. nih.gov Its high reactivity as an alkylating agent allows for its incorporation early in a synthetic sequence, with the resulting ether or acetal linkage being stable to many subsequent reaction conditions. This makes it a valuable tool for synthetic chemists aiming to construct complex natural products, pharmaceuticals, or materials with precisely defined structures. ijrpr.com

Emerging Research Areas and Future Perspectives

Exploration of Organocatalytic Transformations Involving the Compound

Currently, there is a lack of specific published research detailing the use of "Propane, 1-(1-chloroethoxy)-2-methyl-" in organocatalytic transformations. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a sustainable alternative to traditional metal-based catalysts. unibo.it This field has seen exponential growth due to its operational simplicity and catalyst stability. unibo.it

Alpha-chloro ethers are reactive electrophiles and could potentially serve as substrates in various organocatalytic reactions. For instance, chiral organocatalysts could be employed to achieve enantioselective substitutions of the chlorine atom. This would allow for the synthesis of chiral ethers, which are valuable building blocks in pharmaceuticals and materials science. A hypothetical reaction could involve the substitution of the chloride with a nucleophile, guided by a chiral amine or phosphoric acid catalyst to control the stereochemistry.

Table 1: Examples of Organocatalytic Transformations

Catalyst Type Reaction Type Potential Substrate Analogue Product Type
Chiral Amine Nucleophilic Substitution Alpha-chloro ether Chiral Ether
Chiral Phosphoric Acid Asymmetric Chlorination Naphthol Chiral Naphthalenone rsc.org

Investigation of Photochemical and Electrochemical Reactivity

Photochemistry: Photochemical reactions use light to initiate chemical transformations. acs.org For a molecule like "Propane, 1-(1-chloroethoxy)-2-methyl-", irradiation with UV light could potentially lead to homolytic cleavage of the carbon-chlorine bond, generating a radical intermediate. This radical could then participate in various subsequent reactions, such as hydrogen abstraction, addition to unsaturated bonds, or rearrangement. The ether linkage might also be susceptible to photochemical cleavage. Understanding the wavelength-dependent reactivity is crucial, as a molecule's absorption spectrum does not always predict its photochemical action. nih.gov

Electrochemistry: Electrochemical methods use electrical current to drive chemical reactions. For alpha-chloro ethers, electrochemical reduction could offer a controlled method for cleaving the C-Cl bond to generate a carbanion or radical. This intermediate could then be trapped by an electrophile, such as carbon dioxide in an electrocarboxylation reaction. mdpi.com Electrochemical oxidation might target the ether oxygen, potentially leading to C-H functionalization at a position alpha to the oxygen. frontiersin.org These methods are advantageous as they often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants. mdpi.com

Development of Advanced Materials Incorporating the Compound's Structural Motifs

There is no specific research on the use of "Propane, 1-(1-chloroethoxy)-2-methyl-" as a monomer or building block for advanced materials. However, its structure contains features that could be relevant for polymer synthesis. The reactive chloroethoxy group could, in principle, be used as an initiating site for cationic polymerization. For example, in the presence of a Lewis acid, the cleavage of the C-Cl bond could generate a carbocation capable of initiating the polymerization of vinyl ethers or other suitable monomers. mdpi.com

Additionally, the isobutyl group could influence the physical properties of a resulting polymer, such as its glass transition temperature and solubility. Functional polymers are a cornerstone of materials science, and incorporating versatile structural motifs is key to developing new materials with tailored properties for applications ranging from drug delivery to electronics. The polymerization of vinyl ethers, for instance, can lead to materials with applications as adhesives, coatings, and elastomers. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis specifically to "Propane, 1-(1-chloroethoxy)-2-methyl-" has not been documented. Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion. This technology offers significant advantages, including enhanced safety, better temperature control, improved scalability, and the ability to safely handle hazardous reagents and intermediates. acs.org

The synthesis of related alpha-chloro compounds, such as α-chloroketones, has been successfully demonstrated using flow chemistry. acs.orgresearchgate.netnuph.edu.ua Given the often-hazardous nature of reagents used to synthesize alpha-chloro ethers (e.g., thionyl chloride), a flow-based synthesis of "Propane, 1-(1-chloroethoxy)-2-methyl-" could provide a safer and more efficient manufacturing process. orgsyn.orgorganic-chemistry.org

Automated synthesis platforms, which often integrate flow chemistry, allow for the rapid optimization of reaction conditions and the synthesis of compound libraries. acs.orgresearchgate.net Such a system could be programmed to explore various nucleophilic substitution reactions of "Propane, 1-(1-chloroethoxy)-2-methyl-", rapidly identifying optimal conditions for generating a diverse set of new ether derivatives.

Table 2: Comparison of Batch vs. Flow Chemistry

Feature Batch Chemistry Flow Chemistry
Reaction Scale Limited by vessel size Scalable by time
Heat Transfer Often inefficient Highly efficient
Safety Higher risk with hazardous materials Enhanced safety, small volumes
Process Control Manual or semi-automated Precise, automated control

| Reproducibility | Can be variable | High |

Application in Artificial Intelligence and Machine Learning for Reaction Prediction

There are no specific machine learning models trained on the reactions of "Propane, 1-(1-chloroethoxy)-2-methyl-". However, the field of chemistry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to predict the outcomes and optimal conditions for chemical reactions. princeton.eduacs.org These models are trained on vast datasets of known reactions extracted from patents and the scientific literature. mit.edu

For a compound like "Propane, 1-(1-chloroethoxy)-2-methyl-", an ML model could predict the major product of a reaction with various nucleophiles, reagents, and catalysts. acs.org By analyzing the molecule's "fingerprint" (a computational representation of its structure), the algorithm can compare it to known reactions of similar alkyl halides and ethers to forecast its reactivity. mit.edu Such predictive models can significantly accelerate research by prioritizing experiments that are most likely to succeed, thereby saving time and resources. princeton.edu The development of these tools is a major step towards the automation of chemical synthesis, from planning to execution. rsc.org

Q & A

Q. What are the standard synthetic routes for 1-(1-chloroethoxy)-2-methylpropane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves epoxidation or etherification of precursor alkenes or alcohols. For example, analogous epoxide derivatives (e.g., SAC:2-6) are synthesized by reacting chalcone derivatives with hydrogen peroxide (H₂O₂) in ethanol under alkaline conditions (5% NaOH) . Key optimization parameters include:

  • Solvent selection : Ethanol is preferred for solubility and reaction homogeneity.
  • Oxidant concentration : 30% H₂O₂ ensures efficient epoxidation without over-oxidation.
  • Stirring duration : 2 hours maximizes yield while minimizing side reactions.
    Characterization via NMR and IR confirms structural integrity, with recrystallization (ethanol) improving purity .

Q. How can researchers characterize the stability of 1-(1-chloroethoxy)-2-methylpropane under varying thermal conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For related chlorinated alkanes (e.g., 2-chloro-2-methylpropane), gas-phase thermochemistry data reveal decomposition thresholds (~298 K) and enthalpy changes (ΔH°). Researchers should:

  • Conduct controlled heating experiments (e.g., 25–300°C) in inert atmospheres.
  • Monitor mass loss and exothermic/endothermic transitions .
  • Cross-reference with computational models (e.g., Gaussian software) to predict bond dissociation energies, particularly for C-Cl and ether linkages .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar chloroether derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or solvent effects. For example, NMR signals for epoxide protons in SAC:2-6 may shift due to substituent electronic effects. To address this:

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental IR spectra (e.g., C-O-C stretches at 1100–1250 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes .
  • Validate purity via HPLC-MS to rule out isomeric or byproduct interference .

Q. How can computational chemistry predict the reactivity of 1-(1-chloroethoxy)-2-methylpropane in nucleophilic substitution reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways. Key steps:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., chlorine in C-Cl bonds).
  • Simulate transition states for SN2 mechanisms, assessing steric effects from the methyl and methoxy groups.
  • Compare activation energies (ΔG‡) with experimental kinetics (e.g., Arrhenius plots) .
  • Tools like Gaussian or ORCA integrate thermochemical data (e.g., heats of formation) for accuracy .

Q. What experimental designs evaluate the biological activity of chloroether derivatives, and how are false positives mitigated?

Methodological Answer: For antimicrobial studies (e.g., SAC:2-6 derivatives):

  • Use agar dilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to exclude solvent toxicity.
  • Validate results via time-kill curves and biofilm inhibition assays .
  • Perform cytotoxicity screening (e.g., MTT assay on mammalian cells) to distinguish antimicrobial specificity from general toxicity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of chloroethers?

Methodological Answer:

  • Document reaction parameters rigorously (e.g., temperature, humidity, stirring speed).
  • Apply statistical design of experiments (DoE) to identify critical variables (e.g., oxidant volume, reaction time).
  • Use HPLC tracking to quantify intermediates and optimize stepwise conversions .
  • Share raw spectral data (e.g., via repositories like Zenodo) to enable cross-lab reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.